molecular formula C18H13FN4O2 B2722091 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1208711-74-3

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No.: B2722091
CAS No.: 1208711-74-3
M. Wt: 336.326
InChI Key: ZIPNPFDQICUFQE-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a recognized and potent small-molecule inhibitor targeting p21-activated kinase 4 (PAK4), a key node in the oncogenic Rho GTPase signaling pathway (Source) . Its primary research value lies in its high selectivity for PAK4, which allows scientists to precisely dissect the kinase's role in cytoskeletal remodeling, cell motility, and cell cycle progression. By inhibiting PAK4, this compound effectively suppresses the growth and survival of cancer cells that are dependent on this pathway, making it a critical tool for investigating tumorigenesis and cancer cell proliferation (Source) . Recent studies have explored its potential as a lead compound for developing novel anticancer therapeutics, particularly in the context of disrupting specific protein-protein interactions involved in disease progression (Source) . Researchers utilize this inhibitor in biochemical assays and cell-based studies to validate PAK4 as a therapeutic target and to explore mechanisms of drug resistance in various cancer models.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-12-7-5-11(6-8-12)9-16-22-23-18(25-16)21-17(24)14-10-20-15-4-2-1-3-13(14)15/h1-8,10,20H,9H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPNPFDQICUFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the formation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step often involves coupling the 1,3,4-oxadiazole intermediate with the indole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the benzyl group.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amines derived from the reduction of the oxadiazole ring.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole and indole moieties can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

  • Core Heterocycle : Replaces the oxadiazole with a thiadiazole (sulfur instead of oxygen), altering electronic properties and hydrogen-bond acceptor capacity .
  • Substituents : Features a 5-isopropyl group on the thiadiazole and a 5-oxopyrrolidine ring instead of indole.
  • Molecular Formula : C₁₆H₁₇FN₄O₂S (MW: 356.40 g/mol).

Implications :

  • The isopropyl group introduces steric bulk, which may reduce binding pocket accessibility compared to the fluorobenzyl group in the target compound.
  • The saturated pyrrolidine ring offers conformational flexibility, contrasting with the planar indole’s rigidity .

N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Structural Differences :

  • Core Heterocycle : Retains the oxadiazole but adds a sulfanyl-acetamide linker and a 5-methyloxazol-3-yl substituent.
  • Molecular Formula : C₁₅H₁₃FN₄O₃S (MW: 348.35 g/mol).

Implications :

  • The sulfanyl group (-S-) may participate in disulfide bonding or metal coordination, absent in the target compound.
  • The methyloxazole substituent introduces an additional heterocycle, enabling multi-target engagement via hydrogen bonding or dipole interactions.
  • Reduced molecular weight (vs. target compound’s estimated ~340–350 g/mol) could improve solubility but reduce lipophilicity .

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Structural Differences :

  • Core Heterocycle : Shares the oxadiazole but substitutes 4-fluorophenyl (direct attachment) instead of 4-fluorobenzyl (methylene-linked).
  • Backbone: Replaces indole with a partially saturated 3,4-dihydroisoquinoline.
  • Molecular Formula : C₁₈H₁₅FN₄O₂ (MW: 338.34 g/mol).

Implications :

  • Direct fluorophenyl attachment reduces steric flexibility compared to the benzyl group in the target compound.
  • The dihydroisoquinoline’s partial saturation may enhance solubility while compromising aromatic stacking interactions.

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the oxadiazole derivatives family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound, which includes an oxadiazole ring and an indole moiety, suggests diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14FN3O2\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{2}

This indicates the presence of a fluorobenzyl group attached to the oxadiazole ring and an indole carboxamide, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Fluorobenzyl Group : This step often uses nucleophilic substitution reactions with 4-fluorobenzyl halides.
  • Formation of the Indole Moiety : The indole structure is integrated through coupling reactions with appropriate precursors.
  • Final Acetylation : The final step involves acetylating the resulting compound to yield the carboxamide functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HCT1166.43 ± 0.72
A5499.62 ± 1.14
A3758.07 ± 1.36

In vitro assays demonstrated that this compound effectively inhibits cell growth and induces apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways, such as EGFR inhibition.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine enhances these activities by improving binding affinity to microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : Known for its role in enhancing pharmacological properties.
  • Fluorobenzyl Group : Increases lipophilicity and bioavailability.
  • Indole Moiety : Contributes to interactions with biological targets such as enzymes and receptors.

Study on Antitumor Activity

A study evaluated various oxadiazole derivatives for their anticancer effects using MTT assays on different human cancer cell lines. This compound was found to significantly inhibit cell proliferation in HCT116 cells with an IC50 value comparable to established chemotherapeutics.

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties of oxadiazoles revealed that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial properties.

Q & A

Basic: What are the critical reaction conditions for synthesizing N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide, and how do they impact yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with cyclization of a hydrazide intermediate to form the oxadiazole ring. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Controlled heating (70–90°C) minimizes side reactions during oxadiazole ring formation .
  • Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation between the indole and oxadiazole moieties .
    Yield optimization (35–60%) requires purification via column chromatography or recrystallization .

Basic: Which spectroscopic and chromatographic methods are used to characterize this compound’s structure?

Answer:

  • 1H/13C NMR : Confirms aromatic protons (δ 7.0–8.5 ppm for indole), oxadiazole carbons (δ 160–165 ppm), and the 4-fluorobenzyl group (δ 4.5–5.0 ppm for CH2) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 365.1) .
  • HPLC : Purity >95% is achieved using C18 reverse-phase columns with acetonitrile/water gradients (retention time ~12.5 min) .

Basic: What in vitro assays evaluate its enzyme inhibitory activity?

Answer:

  • Lipoxygenase (LOX) Inhibition : Measured via UV-Vis at 234 nm, monitoring conjugated diene formation .
  • Butyrylcholinesterase (BChE) Activity : Uses Ellman’s assay with IC50 values calculated from thiocholine production .
  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli quantify zone-of-inhibition diameters .

Advanced: How can structural modifications enhance bioactivity against specific targets?

Answer:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3, -NO2) at the benzyl position increases LOX inhibition by 30–50% .
  • Heterocycle Replacement : Replacing oxadiazole with thiadiazole improves binding to BChE’s catalytic triad (e.g., IC50 reduction from 12 µM to 5 µM) .
  • Side Chain Optimization : Adding methyl groups to the indole nitrogen enhances membrane permeability (logP reduction from 3.2 to 2.8) .

Advanced: Which computational methods predict target interactions and electronic properties?

Answer:

  • DFT Calculations : Predict HOMO/LUMO orbitals to assess redox activity (e.g., HOMO = -6.2 eV, LUMO = -1.8 eV) .
  • Molecular Docking : AutoDock Vina simulates binding to LOX (binding energy ≤-8.5 kcal/mol) and identifies key residues (e.g., His499, Leu607) .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to resolve contradictions in reported biological efficacies?

Answer:

  • SAR Analysis : Compare substituent effects across analogs (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl derivatives show 2-fold differences in LOX IC50) .
  • Biochemical Profiling : Validate off-target effects using kinase panels (e.g., selectivity over COX-2) .
  • Crystallography : Resolve binding mode discrepancies via X-ray co-crystallography with LOX (PDB: 7MV) .

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